![molecular formula C19H23N3O2 B2984747 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034431-49-5](/img/structure/B2984747.png)
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
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Description
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone, also known as DPP-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Metabolic Pathway Elucidation
Metabolic studies are essential for understanding how compounds are processed in biological systems. For instance, the metabolism of pirimicarb, a compound containing a dimethylpyrimidin moiety similar to the query compound, has been studied in humans. Researchers found specific metabolites in the urine of workers exposed to pirimicarb, indicating a substantial capacity for demethylation in humans (Hardt, Appl, & Angerer, 1999). Similar metabolic pathway studies for the specified compound could elucidate its processing and potential biological impacts.
Toxicology and Safety Assessment
Research on the safety and toxicological effects of chemical compounds is crucial for their application in pharmaceuticals, agriculture, and other industries. For instance, studies on 4-Methylpyrazole, a compound with a piperidine ring similar to the query compound, have shown it to be a potent inhibitor with potential therapeutic value in treating ethylene glycol poisoning when administered early in the course of intoxication (Baud et al., 1986). Exploring the toxicological profile and safety of "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" could reveal its potential risks and benefits for human health.
Pharmacokinetic Studies
Understanding the pharmacokinetics of a compound is essential for its development into therapeutic agents. The study of the metabolism and excretion of compounds, like the investigation into the HSP90 inhibitor BIIB021, involves identifying major metabolites and understanding the routes of elimination (Xu et al., 2013). Similar pharmacokinetic studies for the specified compound could inform its potential use in drug development by identifying how it is absorbed, distributed, metabolized, and excreted in the body.
Drug Development and Therapeutic Applications
Research into the therapeutic applications of compounds includes their potential use as active pharmaceutical ingredients. For example, the development of new vasodilators in combination with beta-adrenergic blockade for treating hypertension demonstrates the process of identifying novel therapeutic uses for chemical compounds (Gilmore, Weil, & Chidsey, 1970). Investigating "this compound" for similar therapeutic applications could uncover new treatments for various conditions.
properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-6-4-5-7-17(13)19(23)22-10-8-16(9-11-22)24-18-12-14(2)20-15(3)21-18/h4-7,12,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCDQEICANALAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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